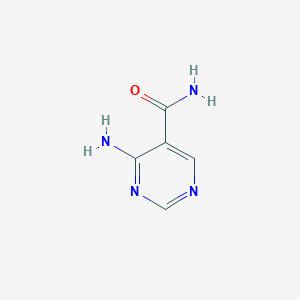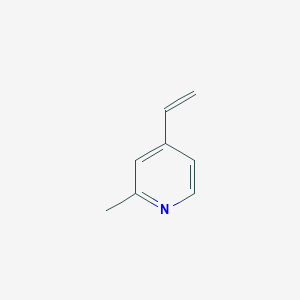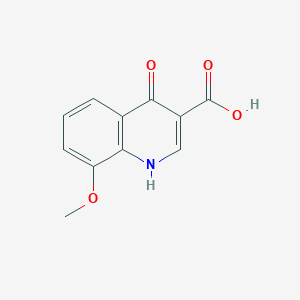![molecular formula C16H18ClNO B188310 4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol CAS No. 6430-25-7](/img/structure/B188310.png)
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is a phenol derivative that is commonly referred to as "4-CDEP". This compound has been synthesized using various methods and has been studied for its mechanism of action and potential applications in different fields.
作用机制
The mechanism of action of 4-CDEP is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to bind to the beta-amyloid protein, which is involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease.
生化和生理效应
4-CDEP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the levels of beta-amyloid protein in the brain, which may help to prevent the formation of plaques that are characteristic of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-CDEP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 4-CDEP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-CDEP. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential targets in the body. Finally, future studies may investigate the potential use of 4-CDEP in combination with other compounds for the treatment of various diseases.
合成方法
The synthesis of 4-CDEP involves the reaction of 4-chloro-2-nitrophenol with 3,4-dimethylaniline in the presence of sodium hydride. The resulting product is then reduced using palladium on carbon to obtain 4-CDEP. This synthesis method has been used by researchers to obtain pure and high-quality 4-CDEP for their experiments.
科学研究应用
4-CDEP has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
属性
CAS 编号 |
6430-25-7 |
|---|---|
产品名称 |
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol |
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC 名称 |
4-chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol |
InChI |
InChI=1S/C16H18ClNO/c1-10-4-6-14(8-11(10)2)18-12(3)15-9-13(17)5-7-16(15)19/h4-9,12,18-19H,1-3H3 |
InChI 键 |
DPJCVCFHQDYLAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



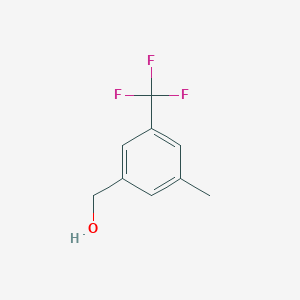
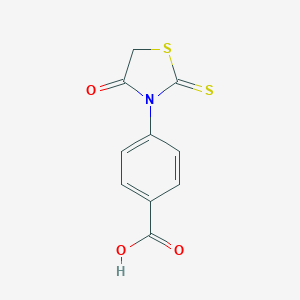
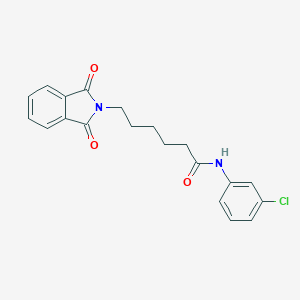
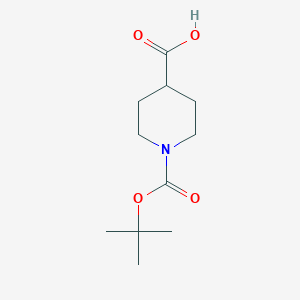
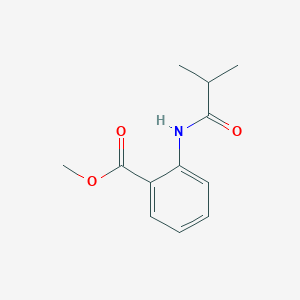
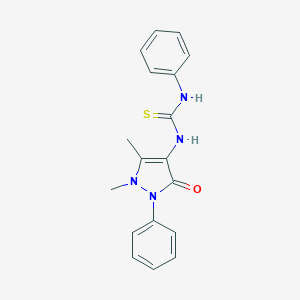
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
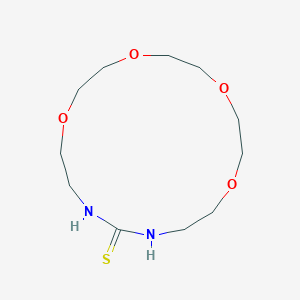
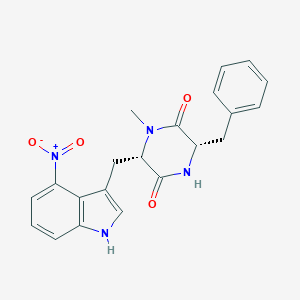
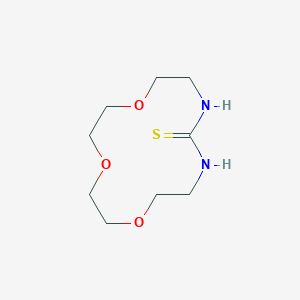
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
